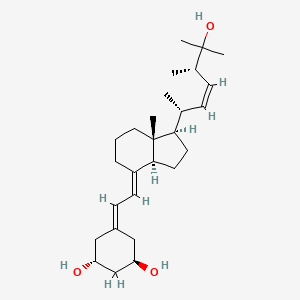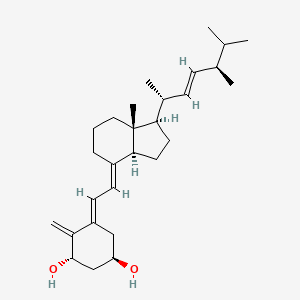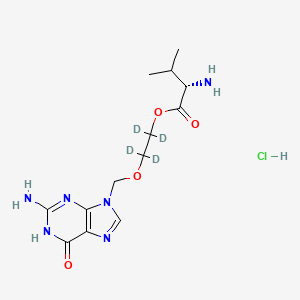
Lovastatin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lovastatin is used together with a proper diet to lower cholesterol and triglyceride (fat) levels in the blood. This medicine may also help prevent medical problems (eg, chest pain, heart attack, stroke) caused by fat clogging the blood vessels .
Synthesis Analysis
Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate acting enoyl reductase (LovC). A full trans DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps . The lovastatin synthesis pathway consumes carbon more slowly than the biomass growth process .Molecular Structure Analysis
The domain organization of LovB is an X-shaped face-to-face dimer containing eight connected domains. The binding of LovC laterally to the malonyl-acetyl transferase domain allows the completion of an L-shaped catalytic chamber consisting of six active domains .Chemical Reactions Analysis
Lovastatin showed a melting point at 445 K and thermal stability up to 535 K . After intrinsic stability tests and observations on hydrolytic degradation of lovastatin, the drug was subjected to physical contact (4 h, 333 K) with BHA and citric acid excipients, which were given incompatible by DSC, to assess and identify a possible degradation product by HPLC .Physical and Chemical Properties Analysis
Lovastatin is a lipid-lowering drug and fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus . It has morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .Applications De Recherche Scientifique
Traitement de l'hyperlipidémie
La lovastatine est un inhibiteur de la 3-hydroxy-3-méthylglutaryl coenzyme A (HMG-CoA) réductase largement utilisé dans le traitement de l'hyperlipidémie {svg_1}. L'inhibition de la HMG-CoA réductase dans la voie du mévalonate conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose {svg_2}.
Traitement du cancer
La lovastatine a été trouvée pour induire un stress oxydatif mitochondrial, conduisant à la libération d'ADN mitochondrial (ADNmt) pour promouvoir l'apoptose en activant la voie cGAS-STING dans les cellules cancéreuses colorectales humaines {svg_3}. Cela suggère que la lovastatine pourrait être utilisée comme un traitement potentiel pour le cancer colorectal.
Production de simvastatine
Les progrès en biochimie et en génétique de la lovastatine ont permis de développer de nouvelles méthodes de production de simvastatine {svg_4}. La simvastatine, un dérivé semi-synthétique de la lovastatine, peut être efficacement synthétisée à partir de la monacolinine J (lovastatine sans la chaîne latérale) par un processus utilisant l'enzyme acyltransférase LovD d'Aspergillus terreus {svg_5}.
Production biotechnologique
La lovastatine est principalement produite par des souches d'Aspergillus terreus, et peut être produite industriellement par fermentation liquide en immersion, mais peut également être produite par la technologie émergente de la fermentation en phase solide {svg_6}.
Amélioration génétique des souches
De nouvelles découvertes dans la régulation de la biosynthèse de la lovastatine, comme la régulation des ROS, ont conduit à des applications dans les méthodes d'amélioration génétique moléculaire des souches et les systèmes de production {svg_7}.
Mécanisme D'action
Target of Action
Lovastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, lovastatin effectively reduces the endogenous production of cholesterol in the liver .
Mode of Action
Lovastatin is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid . This active metabolite is a strong inhibitor of HMG-CoA reductase . Lovastatin acts by competitively inhibiting HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis .
Biochemical Pathways
The primary biochemical pathway affected by lovastatin is the mevalonate pathway . This pathway is responsible for the endogenous production of cholesterol and several other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, lovastatin disrupts this pathway, leading to a reduction in the levels of these lipids .
Pharmacokinetics
Lovastatin is absorbed orally with a variable range of bioavailability . It is metabolized primarily by CYP3A4 isoenzymes . The long prescription periods of lovastatin and its pharmacokinetic characteristics increase the possibility of drug interactions, especially at the metabolism level . Lovastatin’s absorption can be influenced by food intake, with plasma concentrations of both active and total inhibitors being about two-thirds those found when lovastatin is administered immediately after a standard test meal .
Action Environment
Environmental factors can influence the action of lovastatin. For instance, reactive oxygen species (ROS) regulation has been discovered to regulate lovastatin biosynthesis at the transcriptional level . Additionally, unexpected environmental stimuli, like quorum sensing-type molecules and support stimuli, have been identified to induce the synthesis of lovastatin . These findings suggest that the action, efficacy, and stability of lovastatin can be influenced by various environmental factors .
Safety and Hazards
Orientations Futures
Given that statin therapy is a cornerstone of ASCVD prevention, it is essential for clinicians to understand statin safety issues and the available evidence supporting the incorrect perception that statins have common adverse effects . The prescription of statins is increasing and statin therapy is often lifelong, in particular in patients with other risk factors .
Analyse Biochimique
Biochemical Properties
Lovastatin-d3 plays a crucial role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting HMG-CoA reductase, this compound effectively reduces cholesterol synthesis. The interaction between this compound and HMG-CoA reductase is characterized by the binding of this compound to the active site of the enzyme, preventing its normal function .
Cellular Effects
This compound influences various cellular processes, particularly those related to cholesterol metabolism. It affects cell signaling pathways by reducing the availability of cholesterol, which is essential for the formation of lipid rafts in cell membranes. This reduction can impact the function of membrane-bound receptors and signaling molecules. Additionally, this compound can alter gene expression by modulating the activity of transcription factors that respond to cholesterol levels . It also affects cellular metabolism by reducing the synthesis of cholesterol and other isoprenoids, which are vital for cell growth and function.
Molecular Mechanism
The molecular mechanism of this compound involves competitive inhibition of HMG-CoA reductase. This compound binds to the enzyme’s active site, mimicking the natural substrate, HMG-CoA. This binding prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis. Additionally, this compound can influence gene expression by modulating the activity of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation or metabolic conversion. Long-term studies have shown that this compound can maintain its inhibitory effects on HMG-CoA reductase for extended periods, but the degree of inhibition may vary depending on the experimental conditions . In vitro studies have demonstrated that this compound can sustain its effects on cellular cholesterol levels for several days, while in vivo studies indicate that its impact on cholesterol metabolism can persist for weeks.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, it can lead to toxic effects, such as liver damage and muscle toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant reduction in cholesterol levels. Beyond this threshold, increasing the dosage does not proportionally enhance the effects and may increase the risk of adverse reactions.
Metabolic Pathways
This compound is involved in the mevalonate pathway, a crucial metabolic pathway for cholesterol synthesis. It interacts with HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate. This inhibition reduces the production of downstream metabolites, including cholesterol and other isoprenoids. This compound can also affect the levels of intermediates in the mevalonate pathway, altering metabolic flux and impacting overall cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments. Its localization and accumulation can be influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
This compound primarily localizes to the endoplasmic reticulum (ER), where HMG-CoA reductase is situated. The compound’s activity is closely associated with its presence in the ER, as this is where it exerts its inhibitory effects on cholesterol synthesis. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific subcellular compartments and enhancing its function .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lovastatin-d3 involves the incorporation of deuterium atoms into Lovastatin, which is a cholesterol-lowering drug. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": ["Lovastatin", "Deuterated reagents"], "Reaction": ["1. Protection of the hydroxyl group at C-3 of Lovastatin with TBDMS chloride", "2. Reduction of the lactone ring with sodium borohydride", "3. Deuterium exchange using deuterated reagents", "4. Deprotection of the TBDMS group with TBAF", "5. Esterification of the carboxylic acid group with a deuterated alcohol", "6. Purification of Lovastatin-d3 by chromatography"] } | |
Numéro CAS |
1002345-93-8 |
Formule moléculaire |
C24H33O5D3 |
Poids moléculaire |
407.56 |
Apparence |
White Solid |
melting_point |
152-155°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
75330-75-5 (unlabelled) |
Synonymes |
(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; MK-803-d3; Lovalip-d3; Lovastatin Lactone-d3; Mevacor-d3; Mevinacor-d3 |
Étiquette |
Lovastatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












